molecular formula C16H16ClNO3 B10967128 [5-(2-Chloro-phenoxymethyl)-furan-2-yl]-pyrrolidin-1-yl-methanone

[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-pyrrolidin-1-yl-methanone

Cat. No.: B10967128
M. Wt: 305.75 g/mol
InChI Key: QWHSWXPLRITIDI-UHFFFAOYSA-N
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Description

{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a furan ring, a pyrrolidine ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol.

    Furan Ring Formation: The intermediate is then reacted with furfural in the presence of an acid catalyst to form the furan ring.

    Pyrrolidine Ring Introduction: Finally, the furan intermediate is reacted with pyrrolidine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is studied for its potential use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE is unique due to the combination of its furan and pyrrolidine rings, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

[5-[(2-chlorophenoxy)methyl]furan-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C16H16ClNO3/c17-13-5-1-2-6-14(13)20-11-12-7-8-15(21-12)16(19)18-9-3-4-10-18/h1-2,5-8H,3-4,9-11H2

InChI Key

QWHSWXPLRITIDI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl

Origin of Product

United States

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